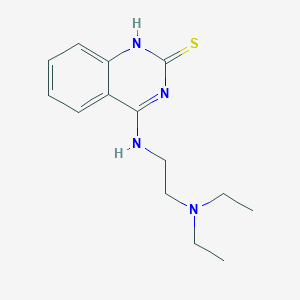

4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione” is a derivative of quinazoline, a class of organic compounds that are nitrogen-containing heterocycles . Quinazoline and its derivatives have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

Quinazolinone derivatives, which are structurally similar to quinazoline, can be synthesized through various methods . For instance, quinazolin-4(3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air, a process known as the Niementowski reaction . Another method involved the preparation of 2-styryl-4(3H)-quinazolinone derivatives using a starting substrate of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a fused heterocyclic system . This structure is a key factor in the diverse set of biological activities exhibited by these compounds, such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic properties .Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives are diverse and depend on the specific substitution patterns of the ring system . For example, amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) is a common approach . In this process, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific structure and substitution patterns . For instance, the yields of synthesized quinazoline-2,4-diones were found to be in the range of 30-65% .Mécanisme D'action

Target of Action

Quinazoline derivatives have been reported to exhibit a broad range of biological activities, suggesting they interact with multiple targets . For instance, some quinazoline derivatives have shown inhibitory activity against α-glucosidase .

Mode of Action

For example, certain quinazoline derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .

Biochemical Pathways

Given the reported α-glucosidase inhibitory activity of some quinazoline derivatives , it’s plausible that this compound may influence carbohydrate metabolism.

Result of Action

Given the reported biological activities of quinazoline derivatives , it’s plausible that this compound may exert a range of effects at the molecular and cellular levels.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione in lab experiments is its versatility. It has been shown to possess anti-cancer, anti-inflammatory, and antibacterial properties, making it useful in various research fields. Additionally, it has a relatively simple synthesis method and can be easily modified to improve its yield and purity. However, one limitation is its potential toxicity, which may limit its use in certain experiments. Further studies are needed to determine its safety profile and potential side effects.

Orientations Futures

There are several future directions for research involving 4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with in the body. This may lead to the development of more targeted and effective therapies for cancer and inflammatory diseases. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to determine its safety profile and potential side effects, which may impact its clinical use.

Méthodes De Synthèse

The synthesis of 4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione involves the reaction of 2-aminobenzamide with diethylaminoethyl chloride hydrochloride in the presence of sodium hydride. The resulting intermediate is then treated with carbon disulfide to yield this compound. This synthesis method has been optimized and modified by researchers to improve the yield and purity of the final product.

Applications De Recherche Scientifique

4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In cancer research, it has been shown to inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells. Inflammatory diseases, such as rheumatoid arthritis, have also been targeted by this compound due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to possess antibacterial activity against both gram-positive and gram-negative bacteria.

Safety and Hazards

The safety and hazards associated with quinazoline derivatives depend on their specific structure and biological activity. While some quinazoline derivatives have been approved as drugs, such as prazosin and doxazosine, others may have potential toxic effects . Therefore, it is crucial to thoroughly evaluate the safety profile of each specific quinazoline derivative.

Analyse Biochimique

Biochemical Properties

Enzyme Interactions: DEAQ may interact with several enzymes and proteins within biochemical pathways. While specific studies on DEAQ are limited, we can draw insights from related quinazoline compounds. For instance, some quinazolinones exhibit α-glucosidase inhibitory activity . Therefore, it’s plausible that DEAQ might also influence α-glucosidase or other enzymes involved in carbohydrate metabolism.

Temporal Effects

Long-T:Propriétés

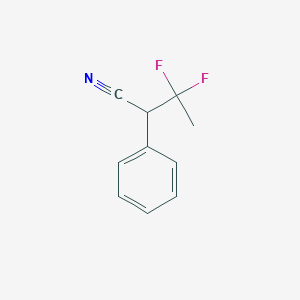

IUPAC Name |

4-[2-(diethylamino)ethylamino]-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4S/c1-3-18(4-2)10-9-15-13-11-7-5-6-8-12(11)16-14(19)17-13/h5-8H,3-4,9-10H2,1-2H3,(H2,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRGVHSQOIGXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

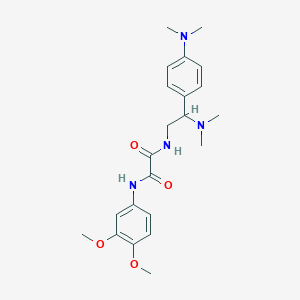

Canonical SMILES |

CCN(CC)CCNC1=NC(=S)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Fluoropyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2951066.png)

![N-[1-(2-furyl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2951068.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide](/img/structure/B2951075.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2951076.png)

![2-Cyclopropyl-5-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2951078.png)

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2951084.png)